Desmethylastemizole
Overview
Description
Desmethylastemizole is a metabolite of astemizole, a second-generation antihistamine. It is known for its potent biological activities, including its role as an inhibitor of the human ether-à-go-go-related gene (hERG) potassium channel
Preparation Methods
Desmethylastemizole can be synthesized through the demethylation of astemizole. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Desmethylastemizole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desmethylastemizole has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving the synthesis and characterization of related compounds.
Mechanism of Action
Desmethylastemizole exerts its effects by binding to specific molecular targets, including the hERG potassium channel. This binding inhibits the channel’s activity, leading to changes in cellular ion flow and electrical activity . The compound’s mechanism of action involves interactions with the channel’s binding sites, resulting in the suppression of its function. This mechanism is crucial for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias and other conditions .
Comparison with Similar Compounds
Desmethylastemizole is similar to other benzimidazole derivatives, such as astemizole and norastemizole. it is unique due to its specific binding affinity and potency in inhibiting the hERG potassium channel . Other similar compounds include:
Astemizole: The parent compound from which this compound is derived.
Norastemizole: Another metabolite of astemizole with different biological activities.
Terfenadine: A related antihistamine with similar properties but different metabolic pathways.
This compound’s unique properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYWHSFHIMTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224058 | |
Record name | Desmethylastemizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73736-50-2 | |
Record name | Desmethylastemizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73736-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylastemizole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073736502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylastemizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLASTEMIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L460QHM1YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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